molecular formula C18H12Cl2F3N3O3 B4742633 N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE

N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4742633
M. Wt: 446.2 g/mol
InChI Key: QCALUBCVFLBWTA-UHFFFAOYSA-N
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Description

N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a trifluoromethyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of 3,5-dichloro-2-pyridylamine, which is achieved through the chlorination of 2-aminopyridine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as a β-keto ester.

    Final Coupling: The final step involves coupling the pyridyl intermediate with the isoxazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and isoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyridyl group, trifluoromethyl group, and isoxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O3/c1-9-13(8-28-12-4-2-3-10(5-12)18(21,22)23)15(26-29-9)17(27)25-16-14(20)6-11(19)7-24-16/h2-7H,8H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCALUBCVFLBWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=C(C=C(C=N2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(3,5-DICHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE

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